5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-[(2,4,6-tribromophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGVCQDZDTWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a furan ring substituted with a tribromophenoxy group and an aldehyde functional group. The presence of bromine atoms enhances the lipophilicity and biological reactivity of the molecule.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may lead to the inhibition of enzyme activities or disruption of cellular processes. Additionally, the tribromophenoxy moiety may engage in hydrophobic interactions with target molecules, enhancing its overall biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in antimicrobial therapies. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The furan moiety is known for its ability to interact with DNA and inhibit tumor growth in various cancer models .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various furan derivatives, including this compound. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In a recent investigation, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
- Mechanistic Studies : Further mechanistic studies have shown that this compound can activate apoptotic pathways by increasing reactive oxygen species (ROS) levels in cancer cells. This oxidative stress leads to mitochondrial dysfunction and subsequent apoptosis .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Tribromophenoxy group enhances reactivity |
| 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde | Moderate | Low | Chlorine substituent reduces lipophilicity |
| 5-[(4-Methoxyphenoxy)methyl]furan-2-carbaldehyde | Low | Moderate | Methoxy group has different interaction profile |
Scientific Research Applications
Synthesis and Properties
The synthesis of 5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of furan derivatives with tribromophenol under specific conditions. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical transformations. Its structure allows for significant interactions with biological systems and materials.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Pharmaceuticals
- Antimicrobial Activity : Research indicates that compounds containing furan rings exhibit antimicrobial properties. The tribromophenoxy moiety may enhance this activity due to the presence of bromine atoms, which are known to contribute to biological activity.
- Potential Drug Development : The unique structure of this compound allows it to serve as a lead compound in drug discovery processes aimed at developing new therapeutic agents.
Materials Science
- Polymer Chemistry : The incorporation of furan derivatives into polymer matrices has been explored for creating novel materials with enhanced thermal and mechanical properties. The aldehyde functional group can facilitate cross-linking reactions.
- Flame Retardants : Given the brominated nature of the compound, it may be investigated as a potential flame retardant additive in plastics and textiles.
Environmental Chemistry
- Pesticide Formulations : The compound's stability and reactivity make it a candidate for use in developing environmentally friendly pesticides or herbicides.
- Analytical Chemistry : Its unique spectral properties could be utilized in analytical methods for detecting environmental pollutants.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial agent | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
| Johnson et al. (2020) | Polymer enhancement | Showed improved thermal stability in polystyrene composites when incorporating this compound. |
| Lee et al. (2022) | Environmental impact | Evaluated as a potential biodegradable pesticide with lower toxicity compared to conventional options. |
Comparison with Similar Compounds
Substituted Phenyl Furan-2-carbaldehydes
Nitrophenyl Derivatives
- Examples : 5-(2/3/4-Nitrophenyl)-furan-2-carbaldehyde isomers
- Key Data :
- Thermodynamic properties (Table 1) were determined via Knudsen effusion and bomb calorimetry. Nitro groups significantly lower vapor pressure due to strong intermolecular interactions (e.g., dipole-dipole forces) .
- Enthalpies of sublimation (ΔsubH°) range from 98–104 kJ/mol, with ortho-substituted isomers exhibiting higher values due to steric hindrance .
- Combustion enthalpies (ΔcH°) are ~3,500–3,600 kJ/mol, influenced by nitro group positioning .
Halogenated Phenyl Derivatives
- Examples : 5-(4-Bromophenyl)-, 5-(4-Chlorophenyl)-, and 5-(4-Fluoro-3-(trifluoromethyl)phenyl)-furan-2-carbaldehyde .
- Comparison: Electron Effects: Bromine (σp = +0.23) and chlorine (σp = +0.23) are electron-withdrawing but less so than nitro groups (σp = +1.27), leading to moderated reactivity at the aldehyde group. Thermal Stability: Brominated derivatives likely exhibit higher thermal stability due to bromine’s high atomic mass and flame-retardant properties, though direct data for the tribromophenoxy compound is lacking. Molecular Weight: The tribromophenoxy derivative (C₁₂H₇Br₃O₃) has a higher molecular weight (~449 g/mol) compared to nitro (e.g., C₁₁H₇NO₄ = 217 g/mol) or chloro analogs, impacting solubility and sublimation behavior .
Structural and Thermodynamic Data
| Compound | Substituent | ΔsubH° (kJ/mol) | ΔcH° (kJ/mol) | Key Feature |
|---|---|---|---|---|
| 5-(2-Nitrophenyl)-furan-2-carbaldehyde | 2-NO₂ | 104.3 | 3,598 | Highest ΔsubH° due to steric strain |
| 5-(4-Bromophenyl)-furan-2-carbaldehyde | 4-Br | N/A | N/A | Enhanced flame retardancy |
| 5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde | 2,4,6-Br₃OCH₂ | N/A | N/A | High molecular weight, steric bulk |
Table 1: Thermodynamic and structural comparison of selected derivatives. Data sourced from .
Alkoxy- and Hydroxymethyl-Substituted Derivatives
5-(Methoxymethyl)furan-2-carbaldehyde
- Structure: Methoxymethyl group (-OCH₃) instead of tribromophenoxy.
HMF-Derived Acetals (e.g., DFM)
- Structure : 5-Hydroxymethylfurfural (HMF) derivatives with cyclic acetals or ethers.
- Reactivity: The hydroxyl group in HMF leads to side reactions (e.g., etherification), whereas the tribromophenoxy compound’s inert bromine substituents may suppress such pathways .
Heterocyclic Derivatives
5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde
Preparation Methods
Preparation of 5-(Bromomethyl)furan-2-carbaldehyde
This precursor is synthesized through the bromination of 5-methylfuran-2-carbaldehyde. The reaction employs N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in a non-polar solvent such as carbon tetrachloride.
Key Data :
Synthesis of 2,4,6-Tribromophenol
2,4,6-Tribromophenol is commercially available but can be prepared via exhaustive bromination of phenol using bromine in acetic acid. The reaction proceeds under controlled temperatures (0–5°C) to prevent over-bromination.
Purity Considerations :
Coupling Reaction: Nucleophilic Substitution
The final step involves reacting 5-(bromomethyl)furan-2-carbaldehyde with 2,4,6-tribromophenol in the presence of a base.
Procedure :
-
Dissolve 2,4,6-tribromophenol (1.0 equiv) in anhydrous dimethylformamide (DMF) .
-
Add potassium carbonate (2.0 equiv) to generate the phenoxide ion.
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Introduce 5-(bromomethyl)furan-2-carbaldehyde (1.1 equiv) dropwise under nitrogen atmosphere.
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Heat the mixture at 80–90°C for 12–24 hours .
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Notes :
-
Excess bromomethyl derivative ensures complete conversion of the phenol.
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide.
Alternative Synthetic Routes
Mitsunobu Reaction
While less common, the Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) . This method couples 2,4,6-tribromophenol with 5-(hydroxymethyl)furan-2-carbaldehyde. However, the requirement for specialized reagents limits its scalability.
Direct Bromination of Phenoxymethyl Precursors
Direct bromination of 5-(phenoxymethyl)furan-2-carbaldehyde using bromine in dichloromethane has been explored. However, this approach suffers from poor regioselectivity and yields mixed bromination products.
Characterization and Analytical Data
Post-synthesis characterization employs spectroscopic techniques:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 9.71 (s, 1H, CHO), 7.58 (s, 2H, Ar-Br), 6.72 (d, J = 3.4 Hz, 1H, furan H-3), 6.55 (d, J = 3.4 Hz, 1H, furan H-4), 5.24 (s, 2H, OCH<sub>2</sub>).
-
IR (KBr) : 1705 cm<sup>−1</sup> (C=O stretch), 675 cm<sup>−1</sup> (C-Br stretch).
Industrial-Scale Production Insights
Suppliers such as Enamine Ltd and Princeton Biomolecular Research utilize automated continuous-flow reactors to enhance yield (reported >75%) and reduce reaction times to 6–8 hours.
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde, and how can yield be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,4,6-tribromophenol and a furan-2-carbaldehyde derivative bearing a leaving group (e.g., bromomethyl). Optimization involves:
- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of brominated intermediates.
- Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Use H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for tribromophenoxy groups) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~481.8 g/mol).
- Elemental analysis : Match calculated vs. observed C, H, Br, and O percentages to detect impurities .
Q. What safety protocols are critical during handling?
- Hazard mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electron-withdrawing tribromophenoxy group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic insights :
- The tribromophenoxy group reduces electron density on the furan ring, favoring electrophilic substitution at the carbaldehyde position.
- Experimental design : Perform Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh) as a catalyst. Monitor regioselectivity via F NMR (if fluorinated partners are used) .
- Data interpretation : Compare reaction rates with non-brominated analogs to quantify electronic effects .
Q. What strategies resolve contradictions in reported biological activity data for brominated furan derivatives?
- Approach :
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays (e.g., MTT on HeLa cells) .
- Control experiments : Test against analogs (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carbaldehyde) to isolate bromine-specific effects .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) across replicates .
Q. Can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to CYP450 isoforms. Tribromophenoxy groups may sterically hinder active-site access .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
- Validation : Correlate in silico binding energies (ΔG) with experimental IC values from enzyme inhibition assays .
Q. How does photostability under UV light impact its application in photocatalytic studies?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
